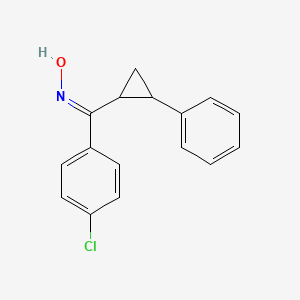
(4-Chlorophenyl)(2-phenylcyclopropyl)methanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)(2-phenylcyclopropyl)methanone oxime (4-CPCPMO) is an organic compound containing a cyclopropyl group and a phenyl group, both of which are connected to a central methone oxime moiety. 4-CPCPMO is a relatively new compound, and its properties are still being studied. It has a number of potential applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
(4-Chlorophenyl)(2-phenylcyclopropyl)methanone oxime and its derivatives have been synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. For instance, the compound has been used in the synthesis of cyclopropenone oximes, where it reacts with alkyl and aryl isocyanates to afford 1:2 addition products, 4,6-diazaspiro[2.3]hexenones, highlighting its reactivity towards isocyanates and potential in synthesizing novel organic compounds with complex structures (Yoshida et al., 1988).
Biological Activities
Research on derivatives of this compound has shown promising biological activities. A study on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents revealed that compounds incorporating this compound structures displayed significant anticancer and antimicrobial activities, underscoring their potential as therapeutic agents (Katariya et al., 2021).
Moreover, the design, synthesis, and evaluation of antibacterial activities of 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives demonstrated excellent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This study highlights the compound's potential in developing new antibacterial agents (Chaudhary et al., 2021).
Environmental Applications
In the context of environmental science, this compound derivatives have been explored for their utility in advanced oxidation processes. The study on chromate-induced activation of hydrogen peroxide for oxidative degradation of aqueous organic pollutants, including 4-chlorophenol, using a Cr(VI)/H2O2 system active over a wide pH range, indicates the role these compounds could play in environmental remediation and pollution control (Bokare & Choi, 2011).
Mecanismo De Acción
Oximes
are a class of organic compounds containing the >C=N-OH moiety . They are usually generated by the reaction of hydroxylamine with aldehydes or ketones . Oximes have been found to exhibit various biological activities, including bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities .
Target of Action
Some oximes are known to reactivate acetylcholinesterase by attaching to phosphorus, forming an oxime-phosphonate .
Mode of Action
The mode of action of oximes generally involves the reaction of the oxime group with other functional groups in biological molecules. For example, oximes can react with carbonyl groups in aldehydes or ketones to form hydrazones .
Biochemical Pathways
Oximes can affect various biochemical pathways depending on their specific structures and targets .
Result of Action
Oximes can have various effects at the molecular and cellular level depending on their specific structures and targets .
Propiedades
IUPAC Name |
(NE)-N-[(4-chlorophenyl)-(2-phenylcyclopropyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-13-8-6-12(7-9-13)16(18-19)15-10-14(15)11-4-2-1-3-5-11/h1-9,14-15,19H,10H2/b18-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQZPHNZEAURIF-VLGSPTGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NO)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N\O)/C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


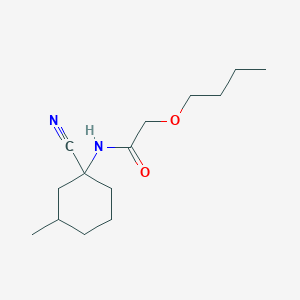
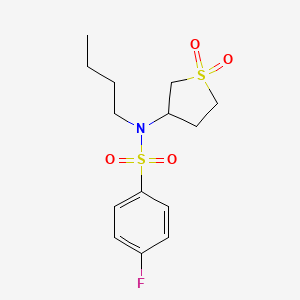
![N-[[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2955049.png)
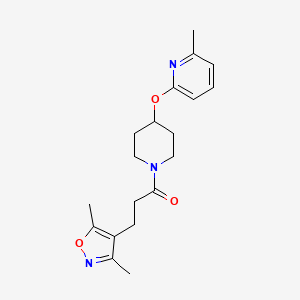

![N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide](/img/structure/B2955052.png)

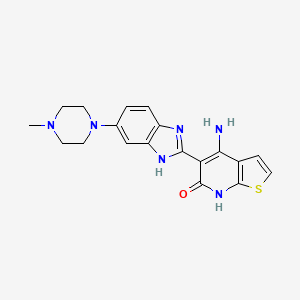
![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2955060.png)


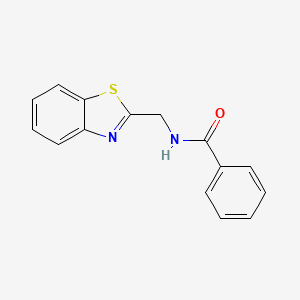
![N-(4-acetylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidin-5-yl]thio}acetamide](/img/structure/B2955067.png)